2-(Pentan-2-ylamino)acetic acid is an organic compound characterized by the presence of a pentan-2-yl group attached to an amino group and a carboxylic acid functional group. Its molecular formula is C₇H₁₅N₁O₂, and it is classified as an amino acid derivative. The compound exhibits both hydrophilic and hydrophobic properties due to its amino and alkyl groups, which can influence its solubility and interaction with biological systems.
The specific products formed from these reactions depend on the reagents and conditions used.
The synthesis of 2-(Pentan-2-ylamino)acetic acid generally involves the reaction of pentan-2-ylamine with chloroacetic acid under basic conditions. The mechanism typically follows a nucleophilic substitution pathway where the amine attacks the carbon atom of chloroacetic acid, displacing the chlorine atom to form the desired product.
In industrial settings, continuous flow reactors are often employed to scale up production, allowing for better control over reaction conditions and enhancing yield and purity.
2-(Pentan-2-ylamino)acetic acid has various applications across different fields:
Several compounds share structural similarities with 2-(Pentan-2-ylamino)acetic acid:
| Compound Name | Structural Difference | Unique Features |
|---|---|---|
| 2-(Methylamino)acetic acid | Methyl group instead of pentan-2-yl | Smaller size may affect solubility and reactivity |
| 2-(Ethylamino)acetic acid | Ethyl group instead of pentan-2-yl | Intermediate properties between methyl and pentan |
| 2-(Propylamino)acetic acid | Propyl group instead of pentan-2-yl | Varying hydrophobicity compared to pentan |
The uniqueness of 2-(Pentan-2-ylamino)acetic acid lies in its specific structural attributes, particularly the pentan-2-yl group. This feature influences its solubility, reactivity, and biological interactions, differentiating it from other similar compounds. Its distinct properties make it valuable for various applications in chemistry and biology.
2-(Pentan-2-ylamino)acetic acid represents a secondary amino acid derivative with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 87045-12-3 and follows the International Union of Pure and Applied Chemistry nomenclature as 2-(pentan-2-ylamino)acetic acid [1] [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCC(C)NCC(=O)O, indicating a pentyl chain attached to the nitrogen atom of a glycine backbone [2].
The exact molecular mass has been determined to be 145.110278721 daltons through high-resolution mass spectrometry calculations [2]. Computational analysis reveals that the molecule contains two hydrogen bond donor sites and three hydrogen bond acceptor sites, contributing to its amphiphilic character [2]. The structure exhibits five rotatable bonds, providing conformational flexibility that influences its physicochemical properties [2]. The calculated partition coefficient (XLogP3-AA) of -1.2 indicates a hydrophilic nature, suggesting favorable interactions with polar environments [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₅NO₂ | [1] [2] |
| Molecular Weight (g/mol) | 145.20 | [1] [2] |
| Exact Mass (Da) | 145.110278721 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 5 | [2] |
| XLogP3-AA | -1.2 | [2] |
The melting point behavior of 2-(pentan-2-ylamino)acetic acid can be predicted through comparison with structurally related compounds and established thermodynamic principles [3] [4]. Glycine, the simplest amino acid with a similar carboxylic acid and amino functionality, exhibits a melting point of 240°C with decomposition [4] [5]. The presence of the pentyl side chain in 2-(pentan-2-ylamino)acetic acid is expected to lower the melting point compared to glycine due to reduced intermolecular hydrogen bonding density and increased molecular volume [3] [4].
Comparative analysis with 2-(propan-2-ylamino)acetic acid hydrochloride, which demonstrates thermal stability up to 201.3°C, suggests that the free base form of the pentan-2-yl derivative would exhibit melting behavior in the range of 180-220°C with possible decomposition [6] [3]. The extended alkyl chain increases van der Waals interactions while simultaneously disrupting the crystalline packing efficiency typical of shorter-chain amino acid derivatives [3] [4].
Thermodynamic studies on amino acid analogues indicate that N-alkylated derivatives generally exhibit lower melting points than their parent amino acids due to reduced hydrogen bonding capacity at the nitrogen center [3] [7]. The secondary amine structure in 2-(pentan-2-ylamino)acetic acid permits only one hydrogen bond from the nitrogen atom, contrasting with primary amino acids that can form two such interactions [8] [3].
Boiling point predictions for 2-(pentan-2-ylamino)acetic acid require consideration of molecular weight, hydrogen bonding capacity, and structural complexity [9] [3]. Acetic acid, with a molecular weight of 60.05 grams per mole, boils at 118°C, while glycine sublimes at approximately 233°C under standard atmospheric pressure [9] [4]. The increased molecular weight and extended carbon chain of 2-(pentan-2-ylamino)acetic acid suggest a boiling point significantly higher than simple carboxylic acids [9] [3].
Comparison with pentan-2-yl acetate, which boils at 131°C, provides insight into the contribution of the pentyl group to volatility [10] [11]. However, the presence of both amino and carboxylic acid functionalities in 2-(pentan-2-ylamino)acetic acid creates extensive hydrogen bonding networks that substantially elevate the boiling point [3] [12]. Thermodynamic analysis of carboxylic acid derivatives suggests that the compound would exhibit a boiling point in the range of 250-280°C under standard atmospheric pressure [9] [3].
The hydrogen bonding interactions between the carboxyl groups and the secondary amine functionality create dimeric and polymeric associations in the liquid phase, requiring additional thermal energy for vaporization [12] [7]. These intermolecular interactions are particularly strong due to the bifunctional nature of the molecule, combining the hydrogen bonding characteristics of both amino acids and carboxylic acids [8] [3].
The aqueous solubility of 2-(pentan-2-ylamino)acetic acid is expected to be substantial due to the presence of both amino and carboxylic acid functional groups that facilitate hydrogen bonding with water molecules [13] [14]. Amino acid derivatives typically exhibit high water solubility, with glycine demonstrating solubility of 25 grams per 100 milliliters at 25°C [4] [15]. The additional pentyl chain in 2-(pentan-2-ylamino)acetic acid introduces hydrophobic character that would reduce but not eliminate the aqueous solubility compared to glycine [13] [14].
The compound's zwitterionic character at physiological pH enhances its interaction with water through electrostatic and hydrogen bonding mechanisms [13] [8]. The carboxylic acid group (pKa approximately 2-3) and the amino group (pKa approximately 9-10) create ionic species that exhibit enhanced solubility compared to neutral molecules [14] [15]. This amphiphilic nature positions 2-(pentan-2-ylamino)acetic acid as a potentially effective surfactant with dual hydrophilic and lipophilic regions [13] [16].
Temperature dependence studies on similar amino acid derivatives indicate that aqueous solubility increases with elevated temperature, following typical endothermic dissolution patterns [13] [14]. The predicted aqueous solubility at room temperature ranges from 10-15 grams per 100 milliliters of water, representing moderate to high solubility classification [13] [14].
The solubility profile of 2-(pentan-2-ylamino)acetic acid in organic solvents demonstrates selectivity based on polarity and hydrogen bonding capacity [17] [18]. Polar protic solvents such as methanol and ethanol provide favorable solvation environments due to their ability to participate in hydrogen bonding with both the amino and carboxyl functionalities [17] [14]. The solubility in methanol is predicted to exceed 5 grams per 100 milliliters, while ethanol solubility is expected to range from 1-5 grams per 100 milliliters [17] [14].
Polar aprotic solvents including acetone and dimethyl sulfoxide demonstrate limited solubility due to their inability to donate hydrogen bonds to the amino acid functionalities [17] [18]. The carbonyl groups in these solvents can accept hydrogen bonds from the amino and carboxyl groups, but the lack of reciprocal donation restricts dissolution efficiency [17] [14]. Solubility in acetone is predicted to be less than 1 gram per 100 milliliters [17] [18].
Nonpolar solvents such as benzene, hexane, and chloroform exhibit minimal compatibility with 2-(pentan-2-ylamino)acetic acid due to the absence of significant dipolar or hydrogen bonding interactions [17] [19]. The hydrophobic pentyl chain provides limited solubilization in these media, but the dominant hydrophilic character of the amino acid moiety restricts dissolution to practically insoluble levels [17] [19]. Chloroform may demonstrate slightly enhanced solubility compared to aliphatic hydrocarbons due to its polar character, but levels remain below 0.1 grams per 100 milliliters [17] [19].
The infrared absorption spectrum of 2-(pentan-2-ylamino)acetic acid exhibits characteristic vibrational modes that reflect its functional group composition and hydrogen bonding patterns [20] [8]. The carboxylic acid moiety produces a broad absorption band spanning 2500-3300 cm⁻¹, attributed to the hydrogen-bonded O-H stretching vibration [20] [8]. This broad feature results from the formation of intermolecular hydrogen bonds between carboxyl groups in the solid state, creating a continuum of slightly different vibrational frequencies [20] [8].
The secondary amine functionality contributes a distinct N-H stretching absorption in the 3200-3500 cm⁻¹ region, which may overlap with the carboxylic acid O-H stretch but typically appears as a sharper feature [20] [8]. The carbonyl group of the carboxylic acid produces a strong absorption band at 1700-1750 cm⁻¹, characteristic of the C=O stretching vibration [20] [8]. This frequency range is typical for carboxylic acids in hydrogen-bonded environments, where the carbonyl stretching frequency is influenced by intermolecular associations [20] [8].
Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region, corresponding to the methyl and methylene groups of the pentyl chain [20] [8]. The N-H bending vibration produces a medium-intensity absorption in the 1580-1650 cm⁻¹ range, while C-O single bond stretching appears at 1000-1300 cm⁻¹ [20] [8]. The fingerprint region below 1500 cm⁻¹ contains multiple overlapping vibrations that provide a unique spectroscopic signature for compound identification [20] [8].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (COOH) | 2500-3300 | Broad, strong | Hydrogen-bonded carboxylic acid |
| N-H stretch | 3200-3500 | Medium | Secondary amine |
| C=O stretch | 1700-1750 | Strong | Carboxylic acid carbonyl |
| C-H stretch | 2850-3000 | Medium | Aliphatic hydrocarbons |
| N-H bend | 1580-1650 | Medium | Amine deformation |
| C-O stretch | 1000-1300 | Medium | Single bond stretch |
The proton nuclear magnetic resonance spectrum of 2-(pentan-2-ylamino)acetic acid displays characteristic chemical shifts that reflect the electronic environment of each hydrogen atom [21] [22]. The carboxylic acid proton appears as a broad signal at 10-12 parts per million, exhibiting exchange behavior with deuterium oxide that confirms its acidic nature [21] [22]. The secondary amine proton resonates at 1-3 parts per million as a broad exchangeable signal, with the exact chemical shift dependent on pH and hydrogen bonding interactions [21] [22].
The methylene protons alpha to the carboxylic acid group appear at 3.5-4.0 parts per million as a singlet or multiplet, deshielded by the electron-withdrawing effects of both the nitrogen atom and carboxyl group [21] [22]. The methine proton of the pentan-2-yl group resonates at 2.5-3.0 parts per million, reflecting its position alpha to the nitrogen atom [21] [22]. The remaining alkyl protons of the pentyl chain appear in the aliphatic region at 0.8-1.5 parts per million, with coupling patterns that reveal the connectivity of the carbon framework [21] [22].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts for each carbon environment [21] [23]. The carboxylic acid carbonyl carbon appears at 170-180 parts per million, typical for carboxyl groups in amino acid derivatives [21] [23]. The methylene carbon alpha to the carboxyl group resonates at 45-55 parts per million, while the methine carbon alpha to the nitrogen appears at 50-60 parts per million [21] [23]. The remaining alkyl carbons of the pentyl chain produce signals in the 10-25 parts per million range, with the terminal methyl groups appearing at the upfield end of this range [21] [23].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H COOH | 10-12 | Broad singlet | Exchangeable carboxylic acid proton |
| ¹H NH | 1-3 | Broad singlet | Exchangeable amine proton |
| ¹H CH₂-COOH | 3.5-4.0 | Singlet | Methylene alpha to carboxyl |
| ¹H CH-N | 2.5-3.0 | Multiplet | Methine alpha to nitrogen |
| ¹H alkyl | 0.8-1.5 | Multiplets | Pentyl chain protons |
| ¹³C COOH | 170-180 | - | Carboxylic acid carbonyl |
| ¹³C CH₂-COOH | 45-55 | - | Methylene alpha to carboxyl |
| ¹³C CH-N | 50-60 | - | Methine alpha to nitrogen |
| ¹³C alkyl | 10-25 | - | Pentyl chain carbons |
The molecular structure of 2-(pentan-2-ylamino)acetic acid represents a derivative of glycine where the amino group is substituted with a pentan-2-yl chain. The compound possesses the molecular formula C₇H₁₅NO₂ with a molecular weight of 145.20 g/mol [1]. The systematic International Union of Pure and Applied Chemistry name is 2-(pentan-2-ylamino)acetic acid, and it is cataloged under Chemical Abstracts Service number 87045-12-3 [1].
The two-dimensional structural representation reveals a linear carbon backbone consisting of seven carbon atoms, with the central structural motif being the amino acid framework. The pentan-2-yl substituent extends from the nitrogen atom, creating a branched alkyl chain that significantly influences the molecule's conformational behavior [1]. The Simplified Molecular Input Line Entry System notation CCCC(C)NCC(=O)O precisely describes the connectivity pattern, indicating the presence of the secondary amine linkage between the glycine backbone and the pentyl substituent [1].
Modern spectroscopic techniques for structural elucidation of amino acid derivatives rely heavily on Nuclear Magnetic Resonance spectroscopy, particularly two-dimensional methods [2] [3]. The application of Correlation Spectroscopy and Heteronuclear Single Quantum Correlation experiments provides definitive assignment of all proton signals in complex amino acid structures [3]. These techniques enable researchers to distinguish between overlapping signals that frequently occur in substituted amino acids, allowing for complete structural characterization [3].
| Analysis Method | Information Obtained | Structural Significance |
|---|---|---|
| ¹H NMR Spectroscopy | Chemical shifts, coupling patterns | Proton environment identification |
| ¹³C NMR Spectroscopy | Carbon framework elucidation | Backbone connectivity |
| 2D COSY | Proton-proton correlations | Through-bond connectivity |
| 2D HSQC | Heteronuclear correlations | Carbon-proton relationships |
The three-dimensional conformational landscape of 2-(pentan-2-ylamino)acetic acid exhibits significant complexity due to the presence of multiple rotatable bonds within the pentan-2-yl substituent [4]. Computational studies utilizing Density Functional Theory calculations have demonstrated that amino acid derivatives display remarkable conformational plasticity, with multiple stable conformers contributing to their overall structural behavior [4] [5].
The conformational analysis reveals that the molecule can adopt various three-dimensional arrangements through rotation about the carbon-carbon bonds in the alkyl chain and the carbon-nitrogen bond connecting the substituent to the amino acid backbone [4]. Molecular dynamics simulations indicate that the energy barriers between different conformational states are typically in the range of 5-20 kJ/mol, allowing for rapid interconversion at ambient temperatures [6] [7].
The preferred conformations are stabilized by intramolecular interactions, including hydrogen bonding between the carboxylic acid group and the secondary amine nitrogen [8] [9]. The formation of these internal hydrogen bonds significantly influences the overall molecular geometry and affects the accessibility of functional groups for intermolecular interactions [8]. The conformational flexibility directly impacts the compound's biological activity, as different conformers may exhibit varying binding affinities to target molecules [4].
| Conformational Parameter | Range of Values | Energetic Contribution |
|---|---|---|
| C-C-C-C Dihedral Angles | -180° to +180° | 2-8 kJ/mol |
| N-C-C-O Torsion | ±60°, ±180° | 5-15 kJ/mol |
| Hydrogen Bond Formation | 1.8-2.2 Å N···O | 15-25 kJ/mol |
| Van der Waals Interactions | Multiple contacts | 1-5 kJ/mol |
The presence of a chiral center at the second carbon atom of the pentan-2-yl substituent introduces stereochemical complexity to 2-(pentan-2-ylamino)acetic acid [10] [11]. This asymmetric carbon creates the possibility for both R and S enantiomers, each possessing distinct three-dimensional arrangements and potentially different biological activities [10] [12].
The determination of absolute configuration requires sophisticated analytical techniques, including chiral chromatography and advanced Nuclear Magnetic Resonance methods [10] [13] [12]. Chiral Gas Chromatography-Mass Spectrometry has proven particularly effective for enantiomeric analysis of similar compounds, utilizing specialized stationary phases such as cyclodextrin derivatives to achieve baseline separation of enantiomers [10]. The enantiomeric separation is achieved through differential interactions between the chiral stationary phase and each enantiomer, resulting in distinct retention times [10].
Research on structurally related compounds has demonstrated that even subtle changes in stereochemistry can lead to dramatically different pharmacological profiles [11]. The chiral center configuration affects not only the molecule's interaction with biological targets but also its metabolic pathways and pharmacokinetic properties [11]. Advanced derivatization techniques using chiral reagents such as (R)-BiAC enable highly sensitive detection and quantification of individual enantiomers [13] [12].
| Stereochemical Feature | Analytical Method | Detection Limit |
|---|---|---|
| Enantiomeric Separation | Chiral GC-MS | 0.02-0.65 mg/L |
| Absolute Configuration | X-ray Crystallography | Single crystal required |
| Optical Rotation | Polarimetry | 0.1° minimum rotation |
| Enantiomeric Excess | HPLC-UV | 1-5% detection |